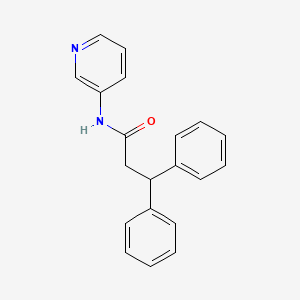

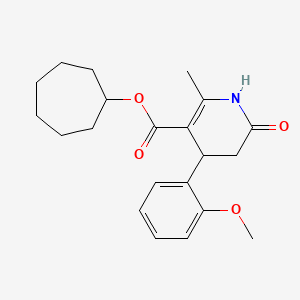

3,3-diphenyl-N-3-pyridinylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3,3-diphenyl-N-(3-pyridinyl)propanamide derivatives involves complex reactions. For instance, Gomaa and Doepp (2003) synthesized a series of [1-aryl-2-arylamino-5,6-diphenyl-4(1H)-pyridinylidene]propanedinitriles by reacting N,N-diarylamidines with (2,3-diphenylcyclopropen-1-ylidene)propanedinitrile. The structures of these compounds were elucidated using NMR spectra and NOE experiments, showcasing the intricate synthesis processes involved in creating such compounds (Gomaa & Doepp, 2003).

Molecular Structure Analysis

The molecular structure of compounds related to 3,3-diphenyl-N-(3-pyridinyl)propanamide has been analyzed through various methods. Malone et al. (1997) described the synthesis, characterization, and crystal chemistry of related compounds, highlighting the importance of single-crystal X-ray diffraction and molecular orbital calculations in determining intermolecular interactions and molecular conformations (Malone et al., 1997).

Chemical Reactions and Properties

The chemical reactions and properties of 3,3-diphenyl-N-(3-pyridinyl)propanamide derivatives are complex and varied. For example, the reaction of N1,N2-diarylamidines with (2,3-diphenylcyclopropen-1-ylidene)propanedinitrile leads to the synthesis of [2-arylamino-4(1H-pyridinylidene]-propanedinitriles, which have been structurally characterized by Gomaa and Döpp (2003) using NMR spectra and NOE experiments (Gomaa & Döpp, 2003).

Physical Properties Analysis

The physical properties of 3,3-diphenyl-N-(3-pyridinyl)propanamide and its derivatives can be understood through studies like those conducted by Hanna and Girges (1990), who synthesized 3-oxo-3-phenyl-N-(2-pyridyl)propanamide and its derivatives for use as photooxidation retardants in polymers. Their research highlights the impact of molecular structure on physical properties like photooxidation resistance (Hanna & Girges, 1990).

Chemical Properties Analysis

The chemical properties of 3,3-diphenyl-N-(3-pyridinyl)propanamide derivatives are influenced by their complex molecular structures. The work by Victory et al. (1993) on the synthesis of 2-cyanamino-4,6-diphenyl-pyridine-3-carbonitrile, for instance, explores the nucleophilic displacement reactions in pyridine systems, shedding light on the reactivity and chemical behavior of such compounds (Victory et al., 1993).

Scientific Research Applications

Medicinal Chemistry Applications

Research in medicinal chemistry has led to the development of compounds with structures related to 3,3-diphenyl-N-(3-pyridinyl)propanamide for therapeutic purposes. For instance, derivatives of diphenylpropanamide have been explored for their potential in treating diseases such as diabetes and tuberculosis. A notable example includes the development of selective alpha-amino amide dipeptidyl peptidase IV inhibitors for treating type 2 diabetes, highlighting the role of beta-substituted biarylphenylalanine amides in optimizing metabolic profiles and demonstrating in vivo efficacy in animal models (Edmondson et al., 2006). Furthermore, diphenyl pyrroles have been investigated for their efficacy against M. tuberculosis, with certain analogs showing significant potential in acute murine models of tuberculosis infection (Poce et al., 2013).

Materials Science and Photophysical Properties

In the realm of materials science, derivatives of diphenylpyrrolopyrrole have been synthesized and characterized for their absorption and fluorescence properties, which are critical for applications in optoelectronics and as fluorescent probes. These studies demonstrate the potential of such compounds in the development of new materials for electronic and photonic devices (Lun̆ák et al., 2011).

Environmental Health and Safety

The presence of diphenyl ether structures, similar to those in 3,3-diphenyl-N-(3-pyridinyl)propanamide, in environmental contaminants such as polybrominated diphenyl ethers (PBDEs), has raised concerns regarding human exposure and health risks. Research into the pathways of human exposure to PBDEs, which share structural similarities with diphenyl ethers, underscores the importance of understanding the environmental fate and impact of such compounds. This research is crucial for assessing potential risks and developing strategies to mitigate exposure to harmful substances (Johnson-Restrepo & Kannan, 2009).

properties

IUPAC Name |

3,3-diphenyl-N-pyridin-3-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O/c23-20(22-18-12-7-13-21-15-18)14-19(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-13,15,19H,14H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGICELLDUPVXND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NC2=CN=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349971 |

Source

|

| Record name | ST043198 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5691-92-9 |

Source

|

| Record name | ST043198 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S*,4R*)-N,N-dimethyl-1-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-4-(4-methylphenyl)pyrrolidin-3-amine](/img/structure/B5546784.png)

![2-{2-[2-(4-fluorophenyl)-1-azetidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5546797.png)

![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5546800.png)

![5-(3,4-dimethoxyphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5546802.png)

![2-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5546809.png)

![1-[2-(dimethylamino)ethyl]-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5546819.png)

![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5546824.png)

![3,4-diethoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5546833.png)

![N-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-furamide](/img/structure/B5546854.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-(4-methoxy-2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5546859.png)